3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide is a benzamide derivative characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the amide. Benzamides are a significant class of compounds widely used in various fields, including medicine, industry, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3,4-dimethoxy-N-(1-methoxypropan-2-yl)amine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(1-methoxypropan-2-yl)benzamide
- 2,3-dimethoxy-N-(1-methoxypropan-2-yl)benzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxypropan-2-yl group also adds to its distinct properties compared to other benzamide derivatives .
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(8-16-2)14-13(15)10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXVPFIKUILCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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